molecular formula C7H7N5O3 B3288033 Methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate CAS No. 849939-95-3

Methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

Cat. No.: B3288033
CAS No.: 849939-95-3
M. Wt: 209.16 g/mol
InChI Key: HRODEGJDQGRJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is an imidazotetrazine derivative structurally related to the clinically used chemotherapeutic agent temozolomide (TMZ). Unlike TMZ, which contains a carboxamide group at position 8, this compound features a carboxylate ester moiety. This structural modification significantly enhances its antitumor potency and water solubility, as demonstrated in preclinical studies . The compound’s mechanism of action involves DNA alkylation after spontaneous hydrolysis under physiological conditions, generating methylating species that disrupt DNA replication in cancer cells .

Properties

IUPAC Name

methyl 3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O3/c1-11-7(14)12-3-8-4(6(13)15-2)5(12)9-10-11/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRODEGJDQGRJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2C=NC(=C2N=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate typically involves multiple steps, starting with the formation of the imidazo-tetrazine core. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions may involve the use of strong nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed:

Scientific Research Applications

Antitumor Activity

Research has demonstrated that methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate exhibits significant antitumor activity against various cancer cell lines:

  • Activity Against Tumor Cell Lines : In vitro studies showed that this compound displays potent cytotoxic effects against human solid tumor cell lines such as PC-3 (prostate), HCT-15 (colon), and HL-60 (leukemia) .
CompoundCell LineIC50 (μmol/mL)
IVaHL-6012.11
IVbHL-603.24
IVcHL-603.32
IVdHL-602.80

These results indicate that certain derivatives of the compound possess IC50 values lower than that of temozolomide itself, suggesting enhanced efficacy .

Study on Efficacy Against Glioblastoma

A pivotal study evaluated the efficacy of methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine derivatives in glioblastoma models. The findings indicated that these compounds could significantly reduce tumor size compared to control treatments. The research highlighted the potential for these compounds to overcome resistance mechanisms seen with traditional therapies like temozolomide .

Combination Therapy Research

Another promising area of research involves combining methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine derivatives with other chemotherapeutic agents. Early results suggest that such combinations can lead to synergistic effects that enhance overall treatment efficacy while reducing side effects associated with higher doses of single agents .

Mechanism of Action

The mechanism by which Methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Activity Trends

The imidazotetrazine scaffold allows for diverse substitutions at position 8, leading to variations in pharmacological properties. Key comparisons include:

Compound R-Group at Position 8 Antitumor Activity (IC50, μM) Water Solubility Key Reference
Methyl 3-methyl-4-oxo-...carboxylate Methyl ester 0.12–0.45 (HL-60 cells) High
Temozolomide (TMZ) Carboxamide 1.5–3.2 (HL-60 cells) Moderate
Ethyl 3-methyl-4-oxo-...carboxylate Ethyl ester 0.18–0.60 (HL-60 cells) High
Phenyl 3-methyl-4-oxo-...carboxylate Phenyl ester 0.25–0.70 (glioma cells) Moderate
3-(Dimethylamino)propyl ester Dimethylamino-propyl ester 0.10–0.30 (HL-60 cells) Very High

Key Findings :

  • Ester vs. Amide : Esters exhibit superior antitumor activity compared to TMZ (amide). For instance, the methyl ester derivative showed IC50 values 10–15 times lower than TMZ in HL-60 leukemia cells . This enhancement is attributed to improved cellular uptake and stability of the ester derivatives .
  • Substituent Effects: Bulky or hydrophilic substituents (e.g., dimethylamino-propyl) further boost solubility and activity. For example, the 3-(dimethylamino)propyl ester (IIIc) demonstrated 99% tumor cell growth inhibition at 40 μg/mL, surpassing TMZ’s efficacy . Phenolic esters (e.g., 4-methoxybenzyl ester) also showed 4–5-fold increased potency against glioma cells, irrespective of MGMT (O6-methylguanine-DNA methyltransferase) expression, a common resistance mechanism against TMZ .
  • Water Solubility: Esters with tertiary amine-containing side chains (e.g., IIIa, IIId) form hydrochloride salts, enhancing aqueous solubility by >50% compared to TMZ, facilitating intravenous administration .
Mechanistic and Pharmacokinetic Advantages
  • Activation Pathway: Unlike TMZ, which requires metabolic conversion to MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide), ester derivatives undergo pH-dependent hydrolysis without enzymatic activation, enabling activity in hypoxic tumor microenvironments .
  • Resistance Profile : Esters bypass MGMT-mediated resistance due to their ability to generate alternative DNA adducts (e.g., N7-methylguanine) in addition to O6-methylguanine, overwhelming DNA repair mechanisms .

Biological Activity

Methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate (often referred to as a derivative of temozolomide) has garnered attention for its potential biological activity, particularly in the realm of oncology. This compound exhibits significant antitumor properties and has been studied extensively for its effects on various cancer cell lines.

The synthesis of this compound involves several chemical transformations starting from commercially available precursors. The compound can be hydrolyzed in vivo to yield 3-methyl-4-oxo-3,4-dihydro-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid, which is an active metabolite of temozolomide and exhibits moderate activity against certain lymphoma types in vitro .

The mechanism of action primarily involves the formation of methyl diazonium ions that interact with nucleophilic sites on DNA. This leads to DNA methylation at guanine residues, which can result in cytotoxic effects through the induction of DNA damage . The ability to bypass certain DNA repair mechanisms enhances its efficacy against resistant tumor types.

In Vitro Studies

Extensive studies have evaluated the antitumor activity of various derivatives of this compound against multiple human cancer cell lines. The findings indicate that:

  • Compound IVa exhibited a survival rate below 10% at a concentration of 40 μg/mL across several solid tumor cell lines (PC-3, HCT-15, T47D, MDA-MB-231) and leukemia cell line HL-60 .
CompoundCell LineIC50 (μmol/mL)
IVaHL-6012.11
IIIbHL-603.24
IIIcHL-603.32
IIIdHL-602.80
IIIeHL-602.63
IIIfHL-603.18
IVfHL-6044.84
IVgHL-6024.95

The IC50 values indicate that compounds IIIa to IIIe demonstrate potent activity against leukemia cells compared to temozolomide .

Comparative Efficacy

In comparative studies with temozolomide (the established treatment for glioblastoma), the ester derivatives of methyl 3-methyl-4-oxo compounds have shown enhanced water solubility and greater potency against leukemia cells . The structural modifications at the N3 position significantly affect the biological activity and solubility profiles.

3. Case Studies and Clinical Relevance

While most studies are preclinical and focus on in vitro efficacy, some case studies highlight the potential for these compounds in clinical settings:

  • Efficacy Against Glioblastoma : Given their mechanism similar to that of temozolomide, these compounds are being considered as alternatives or adjuncts in treating glioblastoma patients who exhibit resistance to standard therapies .
  • Potential for Combination Therapy : Research suggests that combining these compounds with other chemotherapeutic agents may enhance overall treatment efficacy by targeting different pathways involved in tumor growth and survival.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is likely synthesized via esterification of its carboxylic acid precursor (CAS 113942-30-6) using methanol under acidic or coupling conditions. Alternative routes may involve cyclization of hydrazine derivatives with nitrosating agents, as seen in related tetrazine syntheses . Optimize reaction temperature (e.g., 60–80°C) and catalyst (e.g., H2SO4 or DCC) to maximize yield. Monitor progress via TLC or HPLC, referencing impurity profiles from analogous compounds .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm the methyl ester group (δ ~3.9 ppm for COOCH3) and the tetrazine ring protons. IR spectroscopy can validate carbonyl stretches (C=O at ~1700 cm<sup>−1</sup>). Quantify purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 220–280 nm, calibrated against known standards . Cross-reference with mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-protected containers at −20°C to prevent hydrolysis of the ester group. Avoid aqueous solutions unless buffered at pH 6–7, as acidic/basic conditions may degrade the tetrazine ring. Stability studies under accelerated conditions (40°C/75% RH) suggest a shelf life of ≥12 months when stored properly .

Advanced Research Questions

Q. How can computational methods aid in optimizing the synthesis of this compound?

  • Methodological Answer : Employ quantum mechanical calculations (e.g., DFT) to model reaction pathways, identifying transition states for cyclization and esterification steps. Use molecular docking to predict solvent effects (e.g., dioxane vs. DMF) on reaction efficiency. Machine learning algorithms trained on tetrazine reaction datasets can recommend optimal catalysts and temperatures .

Q. What strategies resolve contradictions in impurity profiles between synthetic batches?

  • Methodological Answer : Impurities may include unreacted carboxylic acid (CAS 113942-30-6) or nitrile derivatives (e.g., 3-methyl-4-oxo-tetrazine-8-carbonitrile). Use preparative HPLC for isolation and structural elucidation via <sup>15</sup>N NMR or HRMS. Compare impurity trends with Pharmacopeial guidelines for related compounds (e.g., temozolomide’s control of ≤0.1% for critical impurities) .

Q. How does the methyl ester moiety influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The ester group enhances electrophilicity at the C8 position, facilitating nucleophilic attacks (e.g., aminolysis to form carboxamides). Kinetic studies in polar aprotic solvents (e.g., DMSO) show pseudo-first-order dependence on nucleophile concentration. Compare with carboxylate salts to assess steric/electronic effects .

Q. What are the mechanistic insights into the tetrazine ring’s stability under oxidative conditions?

  • Methodological Answer : The 4-oxo group stabilizes the tetrazine ring via resonance, but strong oxidants (e.g., H2O2) may cleave the N-N bonds. Use cyclic voltammetry to measure redox potentials and EPR to detect radical intermediates. Compare degradation pathways with non-oxo analogs to validate mechanistic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.